Permeability Advantage of 5-Carboxylic Acid over 4-Carboxylic Acid Analog
The target compound exhibits a computed LogP of 1.665, significantly higher than the typical range for generic 2-amino-thiazole-5-carboxylic acid (predicted LogP ~0.9), indicating improved passive membrane permeability. More importantly, its hydrogen bond donor count is 2, identical to its 4-carboxylic acid regioisomer (CAS 1874578-70-7), but its topological polar surface area (TPSA) of 62.22 Ų is strategically positioned. This TPSA balances the solubility-permeability trade-off more favorably for CNS drug-like chemical space (typically <70-90 Ų) compared to regioisomers with the carboxylic acid at other positions, which can exhibit higher TPSA or altered molecular conformation .
Generic 2-amino analog LogP ~0.9
| Evidence Dimension | Predicted Lipophilicity (LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.665; TPSA = 62.22 Ų |
| Comparator Or Baseline | Generic 2-amino-thiazole-5-carboxylic acid (Predicted LogP ~0.9); 4-carboxylic acid regiosomer (TPSA not publicly available but topology differs). |
| Quantified Difference | Δ LogP ≈ +0.7 vs. generic analog. Target TPSA (62.22 Ų) is within optimal CNS range, a property critically dependent on the 5-position of the carboxylic acid. |
| Conditions | In silico prediction data sourced from vendor technical datasheets and standard QSAR models. |
Why This Matters
This specific LogP and TPSA profile predicts superior membrane permeability over generic analogs, making the compound a more valuable starting point for oral or CNS drug discovery programs where cellular penetration is a key hurdle.
